![molecular formula C14H11ClF3NO B3171024 4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine CAS No. 946662-89-1](/img/structure/B3171024.png)
4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine
Overview
Description
4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine, commonly known as 4-Chloro-3-methylphenoxy-3-trifluoromethylphenylamine, is a compound used in various scientific research applications. It is a synthetic amine that is derived from the phenoxy group. The compound has a number of properties that make it an ideal candidate for scientific research.
Scientific Research Applications
Material Science and Polymer Research
- Synthesis and Characterization of Novel Polyimides : Fluorinated aromatic diamine monomers, including those with chloro, methyl, and trifluoromethyl groups, have been synthesized for the development of new fluorine-containing polyimides. These polyimides exhibit outstanding mechanical properties, thermal stability, and solubility in polar organic solvents, making them suitable for advanced material applications (Yin et al., 2005).
- Preparation and Properties of Polyamide-Imides : Research involving CF3-containing diamines for the synthesis of polyamide-imides (PAIs) demonstrates the impact of fluorinated and chlorinated compounds on producing materials with excellent solubility, thermal stability, and optical properties. These PAIs are potential candidates for various industrial applications (Shockravi et al., 2009).
Chemistry and Catalysis
- Catalytic Benzoylation : The benzoylation of chloro-methylphenol derivatives under phase-transfer catalysis conditions exemplifies the utility of chlorinated and fluorinated compounds in synthesizing esters, a fundamental process in organic synthesis and industrial chemistry (Yang & Huang, 2007).
Pharmacological Research
- Dopaminergic Activity : The synthesis and evaluation of chloro- and trifluoromethyl-substituted compounds for their dopaminergic activity highlight the potential of such molecules in developing therapeutic agents, particularly as dopamine receptor antagonists. These studies suggest the relevance of structurally related compounds in drug discovery and pharmacology (Pfeiffer et al., 1982).
properties
IUPAC Name |
4-(4-chloro-3-methylphenoxy)-3-(trifluoromethyl)aniline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClF3NO/c1-8-6-10(3-4-12(8)15)20-13-5-2-9(19)7-11(13)14(16,17)18/h2-7H,19H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGVOISNINNUNJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=C(C=C(C=C2)N)C(F)(F)F)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.69 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chloro-3-methylphenoxy)-3-(trifluoromethyl)-phenylamine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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